1,2-Dibromo-3-(2-bromophenoxy)benzene
Overview
Description
1,2-Dibromo-3-(2-bromophenoxy)benzene is a chemical compound belonging to the family of diphenyl ethers. It is characterized by the presence of bromine atoms and a phenoxy group attached to a benzene ring. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-(2-bromophenoxy)benzene typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-bromophenol followed by a coupling reaction with 1,2-dibromobenzene. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-(2-bromophenoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
1,2-Dibromo-3-(2-bromophenoxy)benzene has several applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and liquid crystals.
Environmental Studies: The compound is studied for its environmental impact and behavior in various ecosystems.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-(2-bromophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and phenoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromobenzene: A simpler compound with two bromine atoms attached to a benzene ring.
2,4-Dibromophenol: Contains two bromine atoms and a hydroxyl group attached to a benzene ring.
2,2’,4-Tribromodiphenyl Ether: A related diphenyl ether with three bromine atoms.
Uniqueness
1,2-Dibromo-3-(2-bromophenoxy)benzene is unique due to the presence of both bromine atoms and a phenoxy group, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler brominated compounds.
Properties
IUPAC Name |
1,2-dibromo-3-(2-bromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-4-1-2-6-10(8)16-11-7-3-5-9(14)12(11)15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNGWCVCSHJUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=CC=C2)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772293 | |
Record name | 1,2-Dibromo-3-(2-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-74-1 | |
Record name | 2,2',3-Tribromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-3-(2-bromophenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3-TRIBROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ3800VA7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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